Etomoxir

描述

Historical Context of Etomoxir (B15894) in Biomedical Research

Initially investigated for its potential therapeutic effects in metabolic disorders, this compound was developed by the German pharmaceutical company Byk Gulden Lomberg Chemische Fabrik GmbH in the 1980s. wikipedia.org The primary focus of this early research was on its capacity to treat type 2 diabetes. wikipedia.orgresearchgate.net The mechanism of action of this compound involves the irreversible inhibition of carnitine palmitoyltransferase 1 (CPT-1), an enzyme crucial for the transport of long-chain fatty acids into the mitochondria for β-oxidation. portlandpress.comresearchgate.netnih.govchemicalbook.com By blocking this pathway, this compound was observed to shift the body's energy metabolism from fatty acid oxidation towards glucose utilization. taylorandfrancis.comahajournals.org This shift resulted in a decrease in blood ketone bodies and glucose levels. wikipedia.org

The promising effects of this compound on glucose metabolism led to further investigations into its potential for treating chronic heart failure. researchgate.nettaylorandfrancis.com The rationale was that by forcing cardiac cells to rely more on the oxygen-efficient pathway of glycolysis, this compound could improve cardiac function, particularly in ischemic conditions. researchgate.netahajournals.org An initial clinical trial in patients with chronic congestive heart failure showed some positive outcomes, with improvements in ejection fraction and cardiac output. taylorandfrancis.comnih.gov However, the development of this compound for both type 2 diabetes and heart failure was eventually halted before entering Phase III clinical trials due to insufficient efficacy and concerns about liver toxicity, specifically elevated liver transaminase levels observed in some patients. wikipedia.org

Evolution of Research Perspectives on this compound

Despite its discontinuation in clinical development for metabolic and cardiac diseases, this compound found a new role as a valuable research tool in the laboratory. For many years, it was widely used by scientists to study the effects of inhibiting fatty acid oxidation in various biological contexts. nih.gov This led to a significant body of research exploring the role of fatty acid metabolism in a range of conditions, including various cancers like glioblastoma, bladder cancer, and breast cancer. wikipedia.orgportlandpress.comnih.gov Studies in cancer cell lines and animal models suggested that by inhibiting fatty acid oxidation, this compound could reduce cellular ATP levels, impair NADPH production, and increase reactive oxygen species, ultimately leading to cancer cell death. nih.govresearchgate.net

Furthermore, research extended into the field of immunology, with studies suggesting that this compound could modulate immune responses. researchgate.netnih.gov For instance, it was investigated for its potential to ameliorate disease activity in an animal model of multiple sclerosis by affecting the function of encephalitogenic T cells. nih.gov

Recent studies have demonstrated that at higher concentrations, this compound can inhibit complex I of the electron transport chain and disrupt coenzyme A metabolism. plos.org It has also been shown to bind to a wide array of proteins involved in fatty acid transport and metabolism beyond CPT-1. nih.govnih.gov This lack of specificity means that the observed biological effects of this compound may not be solely attributable to the inhibition of CPT-1 and fatty acid oxidation. researchgate.netnih.gov This evolving understanding underscores the complexity of pharmacological tools and the importance of ongoing critical evaluation in scientific research.

Below is a table summarizing the key milestones in this compound research:

| Year/Period | Key Research Focus/Finding |

| 1980s | Development initiated for the treatment of type 2 diabetes. wikipedia.org |

| 1992 | Development for type 2 diabetes ceased by the original patent owner. wikipedia.org |

| Late 1990s - Early 2000s | Investigated for the treatment of congestive heart failure, with a Phase II clinical trial initiated in 2001 and terminated in 2002 due to adverse effects. wikipedia.org |

| 2000s - 2010s | Widely used as a research tool to study fatty acid oxidation in cancer and immunology. wikipedia.orgresearchgate.netnih.govpnas.org |

| Late 2010s - Present | Increasing evidence of significant off-target effects and lack of specificity, leading to a re-evaluation of its use as a specific CPT-1 inhibitor. nih.govresearchgate.netplos.orgresearchgate.netnih.gov |

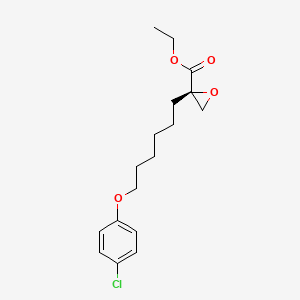

Structure

3D Structure

属性

IUPAC Name |

ethyl (2R)-2-[6-(4-chlorophenoxy)hexyl]oxirane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23ClO4/c1-2-20-16(19)17(13-22-17)11-5-3-4-6-12-21-15-9-7-14(18)8-10-15/h7-10H,2-6,11-13H2,1H3/t17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZLOHEOHWICNIL-QGZVFWFLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CO1)CCCCCCOC2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@]1(CO1)CCCCCCOC2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23ClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801025772 | |

| Record name | Ethyl (+)-(R)-2-(6-(p-chlorophenoxy)hexyl)glycidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801025772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124083-20-1 | |

| Record name | Etomoxir | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=124083-20-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Etomoxir [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124083201 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl (+)-(R)-2-(6-(p-chlorophenoxy)hexyl)glycidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801025772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Oxiranecarboxylic acid, 2-[6-(4-chlorophenoxy)hexyl]-, ethyl ester, (2R) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETOMOXIR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MSB3DD2XP6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular Mechanisms of Action and Cellular Biology of Etomoxir

Carnitine Palmitoyltransferase 1 (CPT1) Inhibition by Etomoxir (B15894)

This compound's principal and most studied mechanism of action is the direct inhibition of the CPT1 enzyme system, which is crucial for the mitochondrial uptake of long-chain fatty acids.

Irreversible Inhibition of CPT1 Isoforms (CPT1A, CPT1B)

This compound functions as an irreversible inhibitor of the CPT1 enzyme family, which includes the broadly expressed CPT1A isoform and the CPT1B isoform found in muscle, heart, and adipose tissue. plos.orgnih.gov The inhibitory action of this compound is not direct; it acts as a prodrug that must first be metabolically activated within the cell. researchgate.netnih.gov Cytosolic long-chain acyl-CoA synthetases convert this compound into its active form, Etomoxiryl-CoA. nih.gov

This activated molecule, Etomoxiryl-CoA, then binds to the catalytic site of CPT1. chemicalbook.com The key to its irreversible action lies in the oxirane ring (an epoxide) within its structure. researchgate.netnih.gov This ring is highly reactive and undergoes nucleophilic attack by an amino acid residue, likely a serine, within the enzyme's active site. nih.gov This event forms a stable, covalent bond between the inhibitor and the enzyme, leading to its permanent inactivation. researchgate.netnih.gov This covalent modification effectively blocks the enzyme's ability to process its natural substrates. researchgate.net Studies have shown that low micromolar concentrations of this compound are sufficient to achieve significant and specific inhibition of CPT1 activity. nih.govresearchgate.net

Impact on Fatty Acyl-CoA Transport into Mitochondria

The primary function of CPT1 is to facilitate the transport of long-chain fatty acyl-CoAs from the cell's cytosol into the mitochondrial matrix, where beta-oxidation occurs. portlandpress.commaastrichtuniversity.nl This process, known as the carnitine shuttle, is the rate-limiting step for the oxidation of long-chain fatty acids. nih.govnih.gov CPT1, located on the outer mitochondrial membrane, catalyzes the conversion of long-chain fatty acyl-CoAs to fatty acylcarnitines. nih.gov These acylcarnitines are then transported across the inner mitochondrial membrane by the carnitine-acylcarnitine translocase.

By irreversibly inhibiting CPT1, Etomoxiryl-CoA prevents the formation of fatty acylcarnitines. chemicalbook.com This blockage of the carnitine shuttle effectively halts the entry of long-chain fatty acyl-CoAs into the mitochondria. portlandpress.comnih.gov Consequently, these fatty acids are unavailable for the subsequent enzymatic reactions of beta-oxidation within the mitochondrial matrix.

Effects on Beta-Oxidation of Long-Chain Fatty acids

The direct consequence of blocking fatty acyl-CoA transport into the mitochondria is the profound inhibition of long-chain fatty acid beta-oxidation (FAO). nih.govportlandpress.comresearchgate.net Since the enzymatic machinery for beta-oxidation resides within the mitochondrial matrix, preventing substrate entry effectively shuts down the entire pathway for these types of fatty acids. portlandpress.commaastrichtuniversity.nl This inhibition forces a metabolic shift in cells, compelling them to rely on alternative energy sources like glucose and glutamine. nih.govchemicalbook.com

Research has demonstrated that treatment with this compound leads to a marked reduction in cellular ATP and NADPH levels, which are key products of FAO. nih.govnih.govportlandpress.com For instance, studies in BT549 cancer cells showed that 10 μM of this compound decreased the production of ¹³C₂-citrate (a downstream product of FAO) from ¹³C-labeled palmitate by approximately 90%. plos.org This highlights the potent effect of CPT1 inhibition on the cell's capacity to derive energy from long-chain fatty acids. plos.orgnih.gov

Beyond CPT1: Identification and Characterization of Off-Target Effects

While this compound is a potent CPT1 inhibitor, numerous studies have established that at concentrations higher than those required for CPT1 inhibition (typically above 5-10 µM), it exerts significant off-target effects that are independent of its action on FAO. plos.orgnih.govresearchgate.netproquest.com These effects are crucial for the correct interpretation of experimental results using this compound.

Inhibition of Electron Transport Chain Complex I

One of the most significant off-target effects of this compound is the direct inhibition of Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial electron transport chain (ETC). plos.orgnih.gov This effect is observed at high concentrations, for example, 200 μM, and is independent of CPT1 activity. plos.orgnih.govresearchgate.net Experiments using isolated mitochondria, devoid of fatty acids, demonstrated that high concentrations of this compound directly impair oxygen consumption when substrates feeding into Complex I (like glutamate (B1630785) and malate) are used. plos.orgnih.gov

This inhibition of Complex I disrupts the flow of electrons through the ETC, leading to a significant decrease in mitochondrial respiration. nih.govresearchgate.net Studies have shown that 200 μM this compound can cause a 65% decrease in both basal and maximal respiratory capacity in whole cells. plos.orgnih.gov This impairment of the ETC compromises the cell's primary mechanism for ATP production, an effect distinct from the metabolic shift caused by CPT1 inhibition alone. plos.orgnih.govresearchgate.net

| Parameter | Vehicle Control | 10 µM this compound | 200 µM this compound |

|---|---|---|---|

| Basal Respiration | No significant change | No significant change | ~65% decrease |

| Maximal Respiratory Capacity | No significant change | No significant change | ~65% decrease |

| Mitochondrial ATP Production | Normal | Normal | Minimal |

Data synthesized from research findings indicating that high concentrations of this compound (200 µM) significantly impair mitochondrial respiration by inhibiting Complex I, an effect not observed at lower concentrations (10 µM) that are sufficient to inhibit CPT1. plos.orgnih.gov

Disruption of Coenzyme A (CoA) Homeostasis

Another critical CPT1-independent effect of this compound, particularly at high concentrations, is the disruption of cellular Coenzyme A (CoA) homeostasis. nih.govresearchgate.net The metabolic activation of the this compound prodrug into Etomoxiryl-CoA is an enzymatic process that consumes free CoA from the cell's cytosolic pool. nih.govresearchgate.netresearchgate.net

At low concentrations, this consumption is negligible. However, when high concentrations of this compound (e.g., 100-200 µM) are used, the large-scale conversion can sequester a significant portion of the cellular free CoA pool. nih.gov CoA is an essential cofactor for a vast number of metabolic reactions, including the Krebs cycle, amino acid metabolism, and the synthesis and oxidation of fatty acids. Depleting the available CoA pool can therefore lead to widespread metabolic disruption that is unrelated to the specific inhibition of CPT1. nih.govresearchgate.net Studies have shown that the inhibitory effects of high-dose this compound on certain cellular processes, like macrophage polarization, can be traced back to this depletion of intracellular free CoA rather than the inhibition of FAO. nih.govnih.govescholarship.orgjohnshopkins.edu

| This compound Concentration | Primary Mechanism | Secondary/Off-Target Effects | Metabolic Consequence |

|---|---|---|---|

| Low (e.g., < 5-10 µM) | Irreversible CPT1 Inhibition | Minimal | Specific inhibition of long-chain fatty acid beta-oxidation. |

| High (e.g., > 100 µM) | Irreversible CPT1 Inhibition | - Inhibition of ETC Complex I

| - Inhibition of FAO

|

This table summarizes the dual mechanisms of this compound, highlighting how its effects shift from specific CPT1 inhibition at low concentrations to include significant off-target impacts at higher concentrations. plos.orgnih.govnih.govresearchgate.netresearchgate.net

Inhibition of Adenine (B156593) Nucleotide Transporter (ANT)

This compound has been observed to inhibit the adenine nucleotide translocator (ANT), an enzyme responsible for the exchange of ATP produced in the mitochondrial matrix with ADP from the intermembrane space. nih.gov This action is considered an off-target effect, particularly at higher concentrations of the drug. nih.govnih.gov Inhibition of ANT results in an accumulation of ATP within the mitochondrial matrix, which in turn stalls the flow of protons through mitochondrial complex V (ATP synthase). nih.gov This leads to a net increase in the mitochondrial membrane potential and a reduction in cellular oxygen consumption. nih.gov This effect on oxidative phosphorylation is independent of its inhibition of CPT1a. nih.govnih.gov Studies have shown that this compound concentrations of 10 μM or higher can inhibit the adenine nucleotide translocase. ucsf.edu The inhibition of ANT contributes to the broader cellular effects of this compound beyond the direct blockade of fatty acid oxidation. researchgate.net

Phospholipase A2 Inhibition by this compound-Carnitine

Recent research has identified a novel pharmaco-metabolite of this compound, known as this compound-carnitine. wustl.edunih.gov This metabolite is robustly generated within intact mitochondria from this compound itself. wustl.edunih.gov The formation of this compound-carnitine is a multi-step process that requires Mg2+, ATP or ADP, CoASH, and L-carnitine. nih.govresearchgate.net This indicates that this compound is first thioesterified by a long-chain acyl-CoA synthetase to form this compound-CoA, which is then converted to this compound-carnitine by CPT1. wustl.edunih.gov

Purified this compound-carnitine has been shown to be a potent inhibitor of calcium-independent phospholipase A2γ (PLA2γ) and PLA2β. wustl.edunih.govresearchgate.net This inhibitory action on phospholipases A2 is independent of CPT1 and represents a downstream effect of this compound's metabolism. wustl.edunih.gov The production and release of this compound-carnitine have been demonstrated in cell models, suggesting that this metabolite can impact multiple enzymes and processes in various subcellular compartments, beyond the initial inhibition of CPT1 in the mitochondria. wustl.eduresearchgate.net

Interaction with Peroxisomal Metabolism

While primarily known for its role in inhibiting mitochondrial fatty acid β-oxidation, this compound's effects extend to peroxisomal metabolism. nih.govjohnshopkins.edu It has been shown that this compound binds not only to CPT1 but also to a wide array of other proteins that metabolize and transport fatty acids in the cytoplasm, mitochondria, and peroxisomes. nih.govjohnshopkins.eduresearchgate.net In fact, a significant number of the most abundant proteins that this compound binds to in primary hepatocytes are located in the peroxisomes. nih.govresearchgate.net

The loss of Pex5, a protein required for the import of proteins into the peroxisomal matrix, eliminates the binding of this compound to many of these peroxisomal proteins. nih.govresearchgate.net This suggests that this compound's interaction with peroxisomal proteins is dependent on their proper localization within the organelle. nih.gov Furthermore, the inhibition of mitochondrial CPT I by this compound can lead to an increase in peroxisomal fatty acid oxidation. nih.gov This compensatory increase in peroxisomal activity has been observed for saturated fatty acids with 8 or more carbon atoms. nih.gov It has also been noted that this compound may have off-target effects on peroxisomal fatty acid oxidation. researchgate.net

Off-target Effects on Macrophage Polarization

High concentrations of this compound have been found to inhibit the IL-4-mediated polarization of macrophages, often referred to as M(IL-4) or alternative activation. nih.govresearchgate.netjohnshopkins.edu However, this effect is independent of its canonical target, CPT1a, and is therefore considered an off-target effect. nih.govnih.gov Studies using genetic models have demonstrated that long-chain fatty acid oxidation is largely dispensable for IL-4-driven macrophage polarization. nih.gov

The mechanism by which high-dose this compound disrupts macrophage polarization is attributed to the depletion of intracellular free coenzyme A (CoA). nih.govucsf.edujohnshopkins.eduescholarship.org This occurs because the pro-drug this compound is converted into its active form, Etomoxiryl-CoA, a process that sequesters the available CoA pool. nih.govjohnshopkins.edu This disruption of CoA homeostasis is the primary driver of the observed inhibition of M(IL-4) polarization, rather than the inhibition of fatty acid oxidation or its other off-target effect on the adenine nucleotide translocase. nih.govresearchgate.net

| Effect of this compound on Macrophage Polarization | Mechanism | Concentration Dependence | Reference |

| Inhibition of M(IL-4) polarization | Depletion of intracellular free Coenzyme A (CoA) | High concentrations | nih.gov, johnshopkins.edu |

| Independent of CPT1a activity | Conversion of this compound to Etomoxiryl-CoA sequesters CoA | High concentrations | nih.gov, nih.gov |

| Independent of oxidative phosphorylation | Disruption of CoA homeostasis | High concentrations | nih.gov, escholarship.org |

Downstream Cellular and Metabolic Consequences of this compound Treatment

Alterations in ATP and NADPH Levels

A primary consequence of inhibiting fatty acid oxidation with this compound is a significant reduction in cellular levels of adenosine (B11128) triphosphate (ATP) and nicotinamide (B372718) adenine dinucleotide phosphate (B84403) (NADPH). portlandpress.comnih.govelsevierpure.com In various cancer cell models, including bladder cancer and glioblastoma, treatment with this compound leads to decreased levels of both ATP and NADPH. portlandpress.comnih.gov This is a direct result of blocking the β-oxidation of long-chain fatty acids, a major pathway for the production of these energy and reducing equivalents. portlandpress.comnih.gov

The reduction in NADPH levels can also impair the cell's ability to counteract oxidative stress. nih.gov Some studies suggest that the ATP depletion and subsequent cell death caused by this compound are linked to an increase in reactive oxygen species (ROS) resulting from the impaired NADPH production. nih.govresearchgate.net In human glioblastoma cells, it has been shown that mitochondrial fatty acid oxidation provides the necessary NADPH for defending against oxidative stress, and its inhibition by this compound leads to bioenergetic failure and cell death. nih.gov

Changes in Intracellular Fatty Acid and Lipid Accumulation

By blocking the transport of long-chain fatty acids into the mitochondria via CPT1, this compound treatment leads to the accumulation of these fatty acids in the cytoplasm. portlandpress.com This disruption of fatty acid metabolism results in a notable increase in intracellular lipid accumulation, often visualized as an increase in the number and size of lipid droplets within the cells. portlandpress.comresearchgate.netresearchgate.net

This effect has been observed in various cell types, including bladder cancer cells and prostate cancer cells. portlandpress.comresearchgate.net Oil Red O staining, a method used to visualize neutral lipids, has confirmed increased lipid accumulation in cells treated with this compound. portlandpress.comresearchgate.net In some contexts, this accumulation of lipids has been associated with the induction of apoptosis. researchgate.net However, it is noteworthy that in some cell lines, such as HepG2, this compound did not lead to an accumulation of triglycerides, despite strongly inhibiting palmitate metabolism. frontiersin.org

| Metabolic Consequence | Description | Affected Cell Types | Reference |

| ATP Levels | Significant decrease | Bladder cancer, Glioblastoma | portlandpress.com, nih.gov |

| NADPH Levels | Significant decrease | Bladder cancer, Glioblastoma | portlandpress.com, nih.gov |

| Intracellular Free Fatty Acids | Increase | Bladder cancer | portlandpress.com |

| Lipid Accumulation | Increase in lipid droplets | Bladder cancer, Prostate cancer, Nasopharyngeal carcinoma | portlandpress.com, researchgate.net, researchgate.net |

Impact on Glucose Oxidation and Gluconeogenesis

This compound, an irreversible inhibitor of carnitine palmitoyltransferase-1 (CPT-1), fundamentally alters cellular energy metabolism by blocking the transport of long-chain fatty acids into the mitochondria for β-oxidation. nih.gov This inhibition compels cells to shift their energy sourcing from fatty acid oxidation (FAO) to glucose metabolism. nih.gov Consequently, there is an observed increase in glucose uptake and glycolysis to maintain energy homeostasis. nih.gov

Research has demonstrated that treatment with this compound leads to a significant increase in the uptake of glucose analogs, such as 2-deoxy-2-[18F]fluoro-d-glucose ([18F]FDG), in various cell types, including prostate cancer cells. nih.gov This metabolic switch is often referred to as the Warburg effect, characterized by a high rate of glycolysis followed by lactic acid fermentation in the cytosol, even in the presence of oxygen. nih.gov Studies have shown that this enhanced glycolysis is accompanied by an upregulation of key enzymes and signaling molecules involved in glucose metabolism. For instance, Hexokinase 2 (HK2), a pivotal enzyme in the glycolytic pathway, has been observed to increase in xenografts of mice treated with this compound. nih.gov Furthermore, the nutrient sensor mTOR and its downstream effector S6-kinase, which are associated with glucose uptake, have been shown to be activated following this compound treatment. nih.gov

In skeletal muscle cells, this compound has been shown to reverse the suppression of glucose oxidation induced by the presence of fatty acids like oleic acid. taylorandfrancis.com This highlights its role in promoting glucose utilization, particularly under conditions where fatty acids are abundant.

Table 1: Effect of this compound on Glucose Metabolism in Prostate Cancer Cells

| Cell Type | Treatment | Fold Increase in Glucose Uptake | Key Molecular Changes |

| Patient-Derived Benign Prostate Cells | This compound (6h) | 1.76 | - |

| Patient-Derived Tumor Cells | This compound (6h) | 2.7 | - |

| LNCaP, VCaP, PC3 (Prostate Cancer Cell Lines) | This compound | Progressive Increase | Increased HK2, mTOR, and S6-kinase activation |

Induction of Oxidative Stress and Reactive Oxygen Species (ROS) Production

Beyond its effects on glucose metabolism, this compound has been shown to induce oxidative stress and the production of reactive oxygen species (ROS). nih.govnih.gov This phenomenon appears to be particularly prominent at higher concentrations of the compound and may occur independently of its inhibitory effect on CPT-1 and fatty acid oxidation. nih.govresearchgate.net

The induction of ROS by this compound is linked to mitochondrial dysfunction. Studies have observed morphological changes in mitochondria, such as matrix swelling, which is indicative of the opening of the mitochondrial permeability transition pore (mPTP). nih.gov The opening of the mPTP is a known pathway for the release of ROS from the mitochondria into the cytoplasm. nih.gov In proliferating T cells, treatment with this compound led to a marked increase in ROS production, even exceeding the levels induced by hydrogen peroxide. nih.gov

The increase in oxidative stress can have significant downstream consequences, including the depletion of cellular energy stores. Research in human glioblastoma cells has shown that the inhibition of fatty acid oxidation by this compound leads to a reduction in NADPH levels. nih.govresearchgate.net NADPH is a crucial cofactor for antioxidant defense systems. The impairment of NADPH production, coupled with increased ROS, can lead to bioenergetic failure, characterized by a marked reduction in cellular ATP levels, ultimately resulting in cell death. nih.gov The use of a reactive oxygen species scavenger was able to prevent this ATP depletion, underscoring the central role of oxidative stress in this process. nih.govresearchgate.net

Table 2: Impact of this compound on Oxidative Stress Markers

| Cell Type | This compound Concentration | Observed Effects | Reference |

| Proliferating T cells | 50 μM | Significant mitochondrial matrix swelling, marked increase in DCF fluorescence (ROS indicator) exceeding hydrogen peroxide treatment. | nih.gov |

| Human Glioblastoma SF188 cells | Not specified | Reduced NADPH levels, markedly reduced cellular ATP levels and viability. | nih.govresearchgate.net |

Etomoxir in Cancer Metabolism and Therapeutic Strategies

Role of Fatty Acid Oxidation (FAO) in Cancer Progression and Survival

Cancer cells undergo profound metabolic reprogramming to meet the high bioenergetic and biosynthetic demands of rapid proliferation and survival in often harsh tumor microenvironments. mdpi.comresearchgate.net While aerobic glycolysis (the Warburg effect) is a well-known hallmark, there is increasing evidence that many cancers also rely heavily on fatty acid oxidation (FAO). nih.gov This mitochondrial process breaks down fatty acids to produce large quantities of ATP, NADPH, and acetyl-CoA, which are crucial for energy, antioxidant defense, and the synthesis of new cellular components. nih.govnih.gov

Certain tumors, particularly those in nutrient-scarce or hypoxic conditions, upregulate FAO to sustain proliferation and resist metabolic stress. mdpi.comresearchgate.net For instance, FAO has been shown to be a key factor in colorectal cancer metastasis and survival. mdpi.com It helps cancer cells survive glucose restriction and oxidative stress. researchgate.net In some cancers, such as specific B-cell lymphomas, a concurrent increase in both FAO and glycolysis is required to support anabolic processes and proliferation. mdpi.comresearchgate.net This dependency on FAO for energy production and redox balance makes it a critical pathway for cancer progression and a promising target for therapeutic intervention. nih.gov

Etomoxir (B15894) as an Anti-Tumor Agent in Preclinical Cancer Models

By inhibiting CPT1, this compound serves as a potent pharmacological tool to disrupt FAO-dependent cancer cells. Its effects have been extensively studied in various preclinical settings, demonstrating its potential to inhibit tumor growth, induce cell cycle arrest, trigger cell death, and enhance the efficacy of standard cancer therapies.

Preclinical studies across a range of cancer types have demonstrated this compound's ability to suppress tumor growth and reduce cell viability. By cutting off a major energy source, this compound effectively slows the proliferation of cancer cells that are dependent on FAO. portlandpress.comfrontiersin.org

In a mouse model of bladder cancer, systemic treatment with this compound significantly suppressed tumor growth compared to a vehicle control. portlandpress.com Similarly, in glioma models, this compound treatment has been shown to slow tumor growth, prolonging median survival time by 17% in one study. oncology-central.com Research on prostate cancer cell lines (VCaP, LNCaP, and PC3) showed that this compound treatment significantly reduced cell viability by 40-60%. nih.gov In vivo studies confirmed this, showing that systemic this compound treatment decreased the growth of prostate cancer xenografts. nih.gov Furthermore, in models of lung and colon carcinoma, daily administration of this compound led to a significant delay in tumor growth. nih.gov

Table 1: Effect of this compound on Tumor Growth and Proliferation in Preclinical Models

| Cancer Type | Model | Key Findings |

| Bladder Cancer | In vitro (UM-UC-3, T24 cells) | Inhibited cell viability in a dose-dependent manner. portlandpress.com |

| In vivo (T24 xenograft) | Significantly suppressed tumor growth and weight compared to vehicle. portlandpress.com | |

| Glioblastoma | In vitro (SF188 cells) | Markedly reduced cellular viability. nih.gov |

| In vivo (Mouse model) | Slowed glioma growth, prolonging median survival time by 17%. oncology-central.com | |

| Prostate Cancer | In vitro (VCaP, LNCaP, PC3 cells) | Reduced cell viability by 40-60% after 48 hours. nih.gov |

| In vivo (Xenograft model) | Decreased xenograft growth over 21 days. nih.gov | |

| Lung Carcinoma | In vivo (3LL tumor model) | Daily treatment significantly delayed tumor growth. nih.gov |

Beyond simply slowing proliferation, this compound has been shown to halt the cancer cell cycle, a critical process for tumor expansion. Specifically, this compound can induce cell cycle arrest in the G0/G1 phase, preventing cells from entering the DNA synthesis (S) phase and thereby stopping their division.

Table 2: this compound-Induced Cell Cycle Arrest

| Cancer Type | Cell Line | Phase of Arrest | Associated Pathway |

| Bladder Cancer | UM-UC-3 | G0/G1 | PPARγ-mediated portlandpress.comnih.gov |

| Bladder Cancer | T24 | G0/G1 | PPARγ-mediated portlandpress.com |

Inhibition of FAO by this compound can lead to a state of severe energy crisis and oxidative stress within cancer cells, ultimately triggering programmed cell death, or apoptosis. nih.govresearchgate.net In human glioblastoma cells, blocking FAO with this compound markedly reduces cellular ATP levels. nih.gov This energy depletion, combined with an increase in reactive oxygen species (ROS), leads to bioenergetic failure and cell death. nih.gov

In prostate cancer models, this compound treatment was associated with increased activation of caspase-3, a key executioner enzyme in the apoptotic cascade. nih.gov Similarly, in human leukemia cells, pharmacological inhibition of FAO with this compound sensitized the cells to the induction of apoptosis. nih.gov This effect was linked to the regulation of Bak-dependent mitochondrial permeability transition, a critical step in the intrinsic apoptosis pathway. nih.gov

One of the most promising therapeutic strategies involving this compound is its use as a sensitizing agent to enhance the effectiveness of standard cancer treatments like chemotherapy and radiotherapy. nih.govnih.gov Many tumors develop resistance to these therapies, and by targeting their metabolic flexibility, this compound can render them vulnerable once again.

Radiotherapy: Hypoxic (low oxygen) tumor regions are notoriously resistant to radiation. nih.gov Studies have shown that combining this compound with radiation can overcome this resistance. nih.govresearchgate.net In lung adenocarcinoma and prostate cancer sphere models, the combination of this compound and radiation was more effective at inhibiting cancer cell growth and reducing hypoxic regions than either treatment alone. nih.gov In nasopharyngeal carcinoma, this compound re-sensitized resistant cells to radiation therapy both in vitro and in vivo. nih.gov For example, combining a 2.5 Gy dose of radiation with this compound in lung adenocarcinoma spheres reduced their clonogenic potential by 85.05%, significantly more than radiation (68.04%) or this compound (49.27%) alone. nih.gov

Chemotherapy: this compound has also been shown to work synergistically with chemotherapeutic agents. In patient-derived glioblastoma tumorspheres, combining this compound with temozolomide (B1682018) (TMZ) resulted in superior suppression of cell viability, stemness, and invasiveness compared to either drug alone. nih.gov The combination further increased the percentage of apoptotic cells. nih.gov In a murine leukemia model, combining this compound with the BCL-2 inhibitor ABT-737 or the conventional chemotherapy agent cytosine arabinoside provided substantial therapeutic benefits. nih.gov In another model, inhibiting FAO with this compound enhanced the antitumor effect of low-dose chemotherapy. nih.gov

Table 3: this compound as a Sensitizing Agent in Preclinical Models

| Cancer Type | Combination Therapy | Model | Key Findings |

| Glioblastoma | This compound + Temozolomide | In vitro (Tumorspheres) | Superior inhibition of viability and stemness; increased apoptosis. nih.gov |

| Leukemia | This compound + ABT-737 / Cytosine Arabinoside | In vivo (Murine model) | Substantial therapeutic benefit and increased apoptosis. nih.gov |

| Lung Adenocarcinoma | This compound + Radiation (2.5 Gy) | In vitro (H460 spheres) | Significantly reduced hypoxic regions and clonogenic potential. nih.gov |

| Nasopharyngeal Carcinoma | This compound + Radiation | In vitro & In vivo | Re-sensitized radiation-resistant cells to therapy. nih.gov |

This compound's Effects in Specific Cancer Types

The reliance on FAO varies among different cancers, and consequently, the efficacy of this compound has been demonstrated in a variety of specific tumor types in preclinical settings.

Glioblastoma (GBM): GBM cells have been shown to depend on FAO for energy and survival. nih.gov this compound treatment reduces ATP levels, impairs NADPH production, and increases oxidative stress, leading to cell death. nih.gov It also slows tumor growth in animal models and enhances the cytotoxic effects of the standard chemotherapy agent temozolomide. oncology-central.comnih.gov

Prostate Cancer: This cancer is characterized by a lipid-driven metabolic phenotype. nih.gov Prostate cancer cells exhibit high levels of FAO, and treatment with this compound reduces their viability and proliferation while inducing apoptosis. frontiersin.orgnih.gov

Leukemia: In models of acute myeloid leukemia (AML), inhibiting FAO with this compound inhibited proliferation and sensitized leukemia cells to apoptosis-inducing drugs. nih.gov It also showed the ability to decrease the number of quiescent leukemia progenitor cells in primary human AML samples. nih.gov

Bladder Cancer: Studies have shown that fatty acid metabolism is activated in bladder cancer. portlandpress.comnih.gov this compound effectively suppresses bladder cancer cell growth both in vitro and in vivo and induces cell cycle arrest at the G0/G1 phase. portlandpress.comnih.gov

Breast Cancer: In a preclinical model of Her2+/Neu breast cancer, this compound was shown to specifically target surviving tumor cells that rely on FAO during regression. nih.gov It has also been shown to reduce the invasion rate of breast cancer cells. nih.gov

Bladder Cancer

Research indicates that fatty acid metabolism is activated in bladder cancer (BCa) compared to normal bladder tissue, with increased levels of free fatty acids. portlandpress.comnih.gov The inhibition of FAO by this compound has demonstrated significant anti-tumor effects in BCa cells. portlandpress.com

Studies have shown that this compound can:

Suppress BCa cell growth both in vitro and in vivo. portlandpress.com

Reduce the motility of BCa cells by affecting proteins related to the epithelial-mesenchymal transition (EMT). portlandpress.comnih.gov

Induce cell cycle arrest at the G0/G1 phase through a PPARγ-mediated pathway. nih.govsemanticscholar.org This effect can be reversed by the PPARγ antagonist GW9662. nih.govelsevierpure.com

Lead to an accumulation of lipids and decreased levels of ATP and NADPH in BCa cells. portlandpress.comnih.gov

These findings suggest that targeting FAO with this compound could be a novel therapeutic approach for human bladder cancer. portlandpress.com

Research Findings on this compound in Bladder Cancer

| Finding | Effect of this compound | Reference |

|---|---|---|

| Cell Viability | Inhibited in a dose-dependent manner in UM-UC-3 and T24 cell lines. | portlandpress.com |

| Cell Motility | Decreased migration and invasion. | portlandpress.com |

| Cell Cycle | Induced arrest at the G0/G1 phase. | nih.govsemanticscholar.org |

Breast Cancer

In the context of breast cancer, particularly aggressive subtypes, there is a growing interest in targeting fatty acid metabolism. The CPT1 inhibitor this compound has been shown to impair cell proliferation in triple-negative breast cancer cell lines that overexpress the MYC oncogene. nih.gov

In a preclinical model of Her2+/Neu breast cancer, treatment with this compound was found to prolong survival. nih.gov The study revealed that "fast-recurrence" tumors switch from glucose to fatty acids as their primary energy source. nih.gov this compound treatment in these tumors led to an increase in glucose uptake and lipid synthesis during regression. nih.gov Metabolomic analysis confirmed that this compound treatment resulted in significantly decreased levels of acylcarnitines, indicating an inhibition of lipid catabolism. nih.gov

Furthermore, combining the FAO inhibitor this compound with metformin (B114582), an anti-diabetic drug, has shown synergistic effects in inhibiting tumor properties in triple-negative breast cancer cell lines in vitro. aacrjournals.org This is based on the observation that while high concentrations of metformin inhibit the electron transport chain, lower concentrations can activate the AMPK-FAO pathway, which this compound can then effectively block. aacrjournals.org

Key Research Findings on this compound in Breast Cancer

| Cancer Subtype | This compound's Effect | Mechanism/Observation | Reference |

|---|---|---|---|

| Triple-Negative Breast Cancer | Decreased proliferation. | Particularly effective in cells overexpressing MYC. | nih.gov |

| Her2+/Neu Breast Cancer | Prolonged survival. | Increased glucose uptake and lipid synthesis in regressing tumors. | nih.gov |

Prostate Cancer

Prostate cancer (PCa) cells often rely on lipid metabolism for growth and survival. nih.gov The inhibition of CPT1 by this compound has demonstrated a significant decrease in the viability of PCa cells, with a less pronounced effect on non-tumor forming cells, suggesting a potential therapeutic window. nih.govaacrjournals.org

Key findings from research on this compound in prostate cancer include:

Reduced Cell Viability: Treatment with this compound led to a significant reduction in the viability of various PCa cell lines, including VCaP, LNCaP, and PC3 cells. nih.govaacrjournals.org

Decreased Androgen Receptor (AR) Expression: The effects of this compound were associated with a decrease in the expression of the androgen receptor. nih.gov

Inhibition of Tumor Growth: Systemic treatment with this compound in nude mice resulted in decreased xenograft growth over 21 days. nih.gov

Sensitization to Antiandrogen Therapy: Combining this compound with the antiandrogen enzalutamide (B1683756) showed a robust growth inhibitory effect, even in enzalutamide-resistant cells. nih.gov

These studies underscore the therapeutic potential of blocking lipid catabolism in prostate cancer. nih.gov

Impact of this compound on Prostate Cancer Cell Lines

| Cell Line | Reduction in Viability | Reference |

|---|---|---|

| VCaP | 60% | nih.govaacrjournals.org |

| LNCaP | 50% | nih.govaacrjournals.org |

Ovarian Cancer

The CPT1 inhibitor this compound has been investigated as a potential therapeutic agent in this context:

In a patient-derived xenograft model of HGSOC, this compound significantly inhibited tumor progression. aacrjournals.org

Research suggests that ovarian cancer cells, when detached from their original site, shift to using fats as an energy source, a process that can be targeted by this compound. medindia.netecancer.org

The inhibition of CPT1A by this compound is being explored as a strategy to treat chemo-resistant ovarian cancer. medindia.netecancer.org

Studies have shown that inhibiting CPT1 can reduce cellular ATP levels and induce cell cycle arrest at the G0/G1 phase in ovarian cancer cells. huble.org

These findings provide a strong rationale for targeting FAO as a therapeutic intervention in HGSOC. aacrjournals.org

Therapeutic Rationale for this compound in Ovarian Cancer

| Observation | Implication for this compound | Reference |

|---|---|---|

| CPT1A is overexpressed in HGSOC and linked to poor survival. | This compound, as a CPT1A inhibitor, has a clear target. | aacrjournals.org |

| Detached ovarian cancer cells rely on fats for energy. | This compound can potentially prevent the spread of cancer cells. | medindia.netecancer.org |

Brain Cancer (Glioblastoma, Glioma)

Glioblastoma (GBM), the most aggressive form of adult glioma, exhibits a dependence on fatty acid oxidation for its growth and survival. core.ac.uknih.gov Human gliomas express various FAO enzymes, and their oxygen consumption decreases in the presence of this compound. core.ac.uk

Research on this compound in glioblastoma has yielded the following insights:

Prolonged Survival in Animal Models: Administration of this compound has been shown to slow tumor growth and extend survival in murine models of malignant glioma. nih.govjci.org

Combination Therapy: When combined with the standard chemotherapy agent temozolomide (TMZ), this compound effectively reduces the stemness and invasiveness of GBM cells and further improves survival in animal models. nih.govresearchgate.net The combination also leads to a greater inhibition of the TCA cycle and ATP production. researchgate.net

Dual Metabolic Inhibition: A combination of this compound and the glycolytic inhibitor 2-deoxy-D-glucose (2-DG) has shown a small but significant benefit in animal models of GBM. jci.org

Synergy with CD47 Blockade: Inhibition of FAO with this compound can synergize with CD47 blockade, a type of immunotherapy, to potentially treat GBM. jci.org

These findings highlight the potential of targeting FAO with this compound as a therapeutic strategy for glioblastoma. nih.gov

This compound's Therapeutic Potential in Glioblastoma

| Therapeutic Strategy | Outcome | Reference |

|---|---|---|

| Monotherapy | Slowed tumor growth and prolonged survival in animal models. | nih.govjci.org |

| Combination with Temozolomide | Reduced stemness and invasiveness; further improved survival. | nih.govresearchgate.net |

Leukemias (Acute Myeloid Leukemia, Multiple Myeloma)

Fatty acid metabolism plays a crucial role in the pathophysiology of hematological malignancies like acute myeloid leukemia (AML) and multiple myeloma.

In Acute Myeloid Leukemia , FAO is frequently exacerbated. nih.gov

this compound has been shown to cooperate with the anti-leukemic agent arsenic trioxide (ATO) to induce apoptosis in HL60 AML cells. nih.gov

The combination of this compound with glycolytic inhibitors can further enhance the lethal effects of ATO. nih.gov

Pharmacological inhibition of CPT1 by this compound has been found to alter cancer cell proliferation in AML. huble.org

In Multiple Myeloma , this compound has demonstrated the ability to:

Inhibit FAO by blocking CPT1, leading to decreased intracellular ATP levels. researchgate.net

Induce cell cycle arrest in the G0/G1 phase of multiple myeloma cells. huble.orgresearchgate.net

When combined with the FASN inhibitor orlistat, this compound has an additive effect on inhibiting the viability of multiple myeloma cells. researchgate.net

These findings suggest that targeting FAO with this compound could be a valuable therapeutic strategy for these leukemias.

Effects of this compound in Hematological Malignancies

| Malignancy | Key Finding with this compound | Reference |

|---|---|---|

| Acute Myeloid Leukemia | Cooperates with arsenic trioxide to induce apoptosis. | nih.gov |

| Acute Myeloid Leukemia | Alters cancer cell proliferation. | huble.org |

| Multiple Myeloma | Induces cell cycle arrest at G0/G1 phase. | huble.orgresearchgate.net |

Colorectal Cancer

Carnitine palmitoyltransferase 1A (CPT1A) expression is significantly higher in metastatic and advanced colorectal cancer (CRC) compared to normal tissues, indicating its critical role in CRC progression. nih.gov While this compound is a known CPT1A inhibitor, its clinical utility has been limited due to the required high dosage and potential adverse effects. nih.gov Nevertheless, preclinical studies have shown that this compound has antineoplastic properties in colorectal cancer models, reducing tumor progression and inhibiting metastasis. aacrjournals.orgnih.gov This suggests that the development of novel CPT1A inhibitors or strategies to mitigate this compound's side effects could hold promise for colorectal cancer therapy. nih.gov

Mechanisms Underlying this compound's Anti-Cancer Effects

The anti-neoplastic properties of this compound, an inhibitor of carnitine palmitoyltransferase 1 (CPT1), stem from its ability to disrupt the metabolic machinery that cancer cells rely on for proliferation and survival. By blocking the entry of long-chain fatty acids into the mitochondria, this compound effectively shuts down fatty acid oxidation (FAO), a critical energy source for many tumors. This primary action triggers a cascade of downstream effects, culminating in suppressed tumor growth and enhanced cell death. The following sections detail the specific molecular mechanisms through which this compound exerts its anti-cancer effects.

PPARγ-Mediated Pathways

Research in bladder cancer (BCa) has illuminated a significant pathway through which this compound mediates its anti-tumor effects involving the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ). portlandpress.comnih.gov Studies have shown that the inhibition of fatty acid oxidation by this compound leads to the suppression of BCa cell growth and motility both in vitro and in vivo. portlandpress.comnih.gov This suppression is linked to the induction of cell cycle arrest at the G0/G1 phase. portlandpress.comnih.gov

Modulation of Androgen Receptor Expression and mTOR Signaling

In prostate cancer, a complex interplay exists between the androgen receptor (AR), the mammalian target of rapamycin (B549165) (mTOR) signaling pathway, and cellular metabolism. nih.gov AR signaling is known to reprogram the metabolic processes within prostate cancer cells to support their growth and survival. nih.gov There is evidence of a nuclear mTOR-AR transcriptional axis that is integral to this metabolic rewiring. nih.gov

The relevance of this pathway to this compound's action is highlighted by findings that prostate cancer cells stimulated with the synthetic androgen R1881 become more sensitive to treatment with this compound. nih.govresearchgate.net This suggests that androgen-driven metabolic reprogramming, which may increase reliance on FAO, renders the cells vulnerable to CPT1 inhibition. Furthermore, the inhibition of mTOR can abrogate the inhibitory effect of this compound on mitochondrial respiration, indicating that mTOR is a key component in the AR-dependent metabolic state that confers sensitivity to FAO blockade. nih.gov The crosstalk between AR and mTOR is dynamic and can be influenced by the availability of androgens, potentially impacting the transition of prostate cancer to treatment resistance. nih.gov

Caspase Activation

A key mechanism for this compound-induced cell death is the activation of the apoptotic pathway, specifically through the activation of caspases. In studies using nasopharyngeal carcinoma xenografts, treatment with this compound led to a notable increase in the levels of cleaved caspase 9, a critical initiator caspase in the intrinsic pathway of apoptosis. researchgate.net This finding indicates that by disrupting cellular metabolism, this compound can trigger programmed cell death. Further supporting this, treatment of tumors with this compound has been associated with a general increase in cancer cell death. pnas.org

Disruption of Lipid Droplet-Mitochondria Interaction and Fatty Acid Trafficking

Lipid droplets (LDs) are dynamic organelles that store neutral lipids and serve as metabolic hubs, regulating the trafficking of fatty acids (FAs) to mitochondria for oxidation. nih.govnih.gov This process is crucial for maintaining cellular energy homeostasis, especially under conditions of nutrient stress. nih.gov this compound, by irreversibly inhibiting CPT1, directly disrupts this critical trafficking pathway. It prevents the transport of long-chain FAs from the cytoplasm into the mitochondrial matrix, where β-oxidation occurs. researchgate.net

Alterations in Cellular Energy Metabolism (ATP, NADPH)

The most direct and profound consequence of FAO inhibition by this compound is the depletion of key cellular energy and reducing equivalents, namely adenosine (B11128) triphosphate (ATP) and nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH). portlandpress.comresearchgate.net Fatty acid oxidation is a highly efficient process for generating ATP, and its blockade leads to a marked reduction in cellular energy reserves. portlandpress.comresearchgate.netnih.gov This has been demonstrated across various cancer types.

In bladder cancer cells, this compound treatment significantly decreased both ATP and NADPH levels. portlandpress.comnih.govelsevierpure.com Similarly, in human glioblastoma cells, inhibiting FAO with this compound markedly reduced cellular ATP levels and viability, while also impairing NADPH levels. researchgate.net A reduction in NADPH is particularly detrimental to cancer cells as it is a crucial component of the cellular antioxidant defense system, used to neutralize reactive oxygen species (ROS). researchgate.netplos.org Therefore, by diminishing both ATP and NADPH, this compound simultaneously creates an energy crisis and increases oxidative stress, leading to cell death. researchgate.net

Table 1: Effect of this compound on Cellular Energy Levels in Different Cancer Models

| Cancer Type | Cell Line/Model | Effect on ATP Levels | Effect on NADPH Levels |

|---|---|---|---|

| Bladder Cancer | UM-UC-3 | Decreased | Decreased |

| Glioblastoma | SF188 | Markedly Reduced | Reduced |

| ErbB2+ Tumors | Cpt1a-deficient cells | Reduced | Reduced |

LKB-1/AMPK Pathway Activation

The Liver Kinase B1 (LKB1)-AMP-activated protein kinase (AMPK) pathway is a master regulator of cellular metabolism, acting as a crucial sensor of cellular energy status. nih.govyoutube.com The AMPK enzyme is activated under conditions of low intracellular ATP, such as that induced by mitochondrial insults or glucose deprivation. youtube.com Once activated, typically through phosphorylation by the upstream kinase LKB1, AMPK works to restore energy homeostasis by switching off anabolic (energy-consuming) pathways and switching on catabolic (energy-producing) pathways. youtube.com

Given that this compound treatment leads to a significant depletion of cellular ATP, it creates the precise metabolic stress conditions known to trigger the activation of the LKB-1/AMPK signaling cascade. portlandpress.comresearchgate.netyoutube.com While direct activation of AMPK by this compound is not explicitly detailed, the established role of the LKB1/AMPK pathway as a sensor for ATP/AMP ratio changes strongly suggests its involvement in the cellular response to FAO inhibition. youtube.com In cancer cells with functional LKB1, stressors that deplete energy are known to activate this pathway, which can influence downstream processes like cell growth and apoptosis. nih.gov

Impact on Tumor Microenvironment and Immune Cells

The chemical compound this compound, an inhibitor of carnitine palmitoyltransferase 1A (CPT1A), has been shown to influence the tumor microenvironment (TME) by affecting the metabolic programming and function of various immune cells. frontiersin.org The TME is a complex ecosystem comprising cancer cells, stromal cells, and immune cells, where competition for nutrients is high. frontiersin.org Many immune cells within this environment undergo metabolic reprogramming to survive and function. frontiersin.org this compound's role in altering fatty acid oxidation (FAO) can significantly impact the behavior of key immune players such as tumor-associated macrophages, myeloid-derived suppressor cells, and T-cells.

Reduction of Tumor-Associated Macrophages

Tumor-associated macrophages (TAMs) are a significant component of the TME and often exhibit an M2-like phenotype, which is associated with immunosuppression and tumor progression. nih.govmdpi.com Fatty acid oxidation has been identified as a critical metabolic pathway that supports the M2 polarization of TAMs. mdpi.com

By inhibiting CPT1A, this compound can disrupt this metabolic pathway, leading to a shift in macrophage polarization. Research has shown that this compound can prevent the transition of macrophages toward the immunosuppressive M2 phenotype and instead promote a pro-inflammatory M1 phenotype. nih.gov This repolarization can effectively counteract the accumulation of M2-like TAMs in tumor tissues. nih.gov Blocking FAO with inhibitors like this compound can mitigate the oxidative phosphorylation that is characteristic of M2 macrophages, thereby blunting their immunosuppressive activities and reducing the production of cytokines that dampen anti-tumor immune responses. mdpi.com

It is important to note, however, that the effects of this compound on macrophage polarization can be concentration-dependent. Some studies have indicated that at high concentrations (e.g., 200 μM), this compound may exert off-target effects that inhibit macrophage polarization independent of CPT1A. nih.gov These off-target effects could be related to the disruption of coenzyme A (CoA) homeostasis or inhibition of other mitochondrial functions. nih.govresearchgate.net

| Mechanism of Action | Effect on TAMs | Impact on Tumor Microenvironment | Reference |

|---|---|---|---|

| Inhibition of CPT1A-mediated fatty acid oxidation | Abolishes transition to M2 phenotype, promotes M1 phenotype | Reduces immunosuppressive M2 macrophage activity | nih.govmdpi.com |

| Disruption of CoA homeostasis (at high concentrations) | Inhibits macrophage polarization (off-target effect) | Potential for broader, non-specific cellular effects | nih.govresearchgate.net |

Influence on Myeloid-Derived Suppressor Cells (MDSCs)

Myeloid-derived suppressor cells (MDSCs) are a heterogeneous population of immature myeloid cells that potently suppress T-cell immunity, thereby promoting tumor growth. nih.govnih.gov Studies have revealed that tumor-infiltrating MDSCs exhibit increased fatty acid uptake and a reliance on FAO for their energy metabolism. nih.govoup.com This metabolic characteristic is associated with an increase in mitochondrial mass and the upregulation of key FAO enzymes in these cells. nih.gov

| Experimental Model | Key Findings with this compound Treatment | Functional Outcome | Reference |

|---|---|---|---|

| Murine tumor models (e.g., 3LL Lewis lung carcinoma) | Decreased CPT1 enzymatic activity in tumor-infiltrating MDSCs. | Inhibited fatty acid uptake and ATP production. | nih.gov |

| In vitro bone marrow-derived MDSCs | Did not alter the proportion of G-MDSC or M-MDSC subsets or induce apoptosis. | Blocked immunosuppressive functions. | nih.gov |

| In vivo tumor models | Decreased production of inhibitory cytokines (G-CSF, GM-CSF, IL-6). | Delayed tumor growth and enhanced anti-tumor T-cell responses. | nih.govnih.gov |

Effects on T-Cell Differentiation and Function

The role of FAO in T-cell biology, and the effects of this compound on these cells, is complex. Different T-cell subsets, including effector, regulatory, and memory T-cells, have distinct metabolic profiles that influence their differentiation and function. nih.gov While earlier research suggested that FAO is crucial for the development and survival of memory and regulatory T-cells (Tregs), much of this evidence was based on the use of this compound. nih.govtwincore.de

More recent studies, employing genetic models to specifically delete CPT1a in T-cells, have challenged this notion. This research indicates that the effects of this compound on T-cell differentiation and function may be independent of its inhibition of CPT1A-mediated FAO. nih.govtwincore.de It has been shown that at high concentrations, this compound can have off-target effects on mitochondrial respiration, which could account for its impact on T-cells. twincore.deresearchgate.net These studies suggest that other metabolic pathways, aside from long-chain FAO, are likely responsible for fueling memory and regulatory T-cell differentiation. nih.gov

Therefore, while this compound does impact T-cell function, caution is warranted in attributing these effects solely to the inhibition of FAO. The compound's influence may stem from broader effects on cellular metabolism, particularly at concentrations commonly used in in vitro experiments. researchgate.netresearchgate.net

| T-Cell Subset | Observed Effect of this compound | Proposed Mechanism | Reference |

|---|---|---|---|

| Regulatory T-cells (Tregs) | Inhibition of proliferation and differentiation (dose-dependent). | Potentially independent of CPT1A; may involve off-target effects on mitochondrial respiration. | nih.govtwincore.deresearchgate.net |

| Memory T-cells (Tmem) | Impact on formation and survival. | Effects may not be due to FAO inhibition but rather alternative mechanisms involving mitochondrial function. | nih.govtwincore.de |

| Effector T-cells (Teff) | Negative impact on activation, proliferation, and cytokine production at high concentrations. | Off-target inhibition of mitochondrial respiration. | researchgate.net |

Etomoxir in Cardiovascular and Metabolic Research

Historical Clinical Trials in Chronic Heart Failure

The therapeutic potential of etomoxir (B15894) in chronic heart failure (CHF) was explored based on the hypothesis that shifting the heart's energy substrate from fatty acids to the more oxygen-efficient glucose could be beneficial. researchgate.netnih.gov

An initial, small-scale pilot study investigated the effects of this compound in 10 male patients with chronic heart failure (NYHA functional class II-III). nih.gov In this open-label trial, patients received a daily dose of 80 mg of this compound for three months in addition to their standard therapy. nih.gov The results indicated a significant improvement in cardiac function. The left ventricular ejection fraction increased from a mean of 21.5% to 27.0%. nih.govresearchgate.net Furthermore, maximum cardiac output during exercise rose significantly, primarily due to an enhanced stroke volume. nih.gov The study concluded that all patients appeared to benefit from the treatment, showing improved clinical status and central hemodynamics without significant side effects during the study period. nih.gov

Building on these preliminary findings, a larger, multicentre, double-blind, randomized clinical trial known as the ERGO (this compound for the Recovery of Glucose Oxidation) study was initiated. portlandpress.comnih.gov This study was designed to evaluate the efficacy and safety of two different doses of this compound (40 mg and 80 mg) compared to a placebo over a six-month period in patients with moderate CHF. portlandpress.comnih.gov The primary efficacy measures were changes in maximal exercise tolerance and a submaximal 6-minute walk test. portlandpress.comnih.gov

However, the ERGO study was terminated prematurely after four patients receiving this compound developed unacceptably high levels of liver transaminases. nih.gov At the time of termination, 347 patients had been randomized. portlandpress.comnih.gov Due to the premature halt, the number of patients who completed the study was too small to yield statistically significant results for the primary endpoints. portlandpress.comnih.gov Despite this, the data showed a trend towards an increase in exercise time for the this compound groups compared to the placebo group. The mean increases in exercise time were 3.3 seconds for placebo, 10.2 seconds for 40 mg of this compound, and 19.4 seconds for 80 mg of this compound. portlandpress.comnih.gov No significant changes were observed in the 6-minute walk test or in echocardiographic parameters. portlandpress.comnih.gov

| Study | Design | Number of Patients | Key Findings | Outcome |

|---|---|---|---|---|

| Pilot Study (2000) nih.gov | Open-label, single-arm | 10 | - LVEF increased from 21.5% to 27.0% (P<0.01)

| Positive preliminary results |

| ERGO Study (2007) portlandpress.comnih.gov | Double-blind, randomized, placebo-controlled | 347 (randomized) | - Non-significant trend towards increased exercise time

| Terminated prematurely due to hepatotoxicity |

Historical Clinical Trials in Type 2 Diabetes Mellitus

The ability of this compound to shift metabolism toward glucose utilization also made it a candidate for treating type 2 diabetes mellitus, a condition characterized by insulin (B600854) resistance. nih.govnih.gov

A key human study was a placebo-controlled, double-blind, randomized trial involving eight patients with type 2 diabetes. nih.gov The study utilized the euglycemic clamp technique to assess insulin sensitivity. The results showed that a 50 mg oral dose of this compound led to a significant 33.1% increase in insulin-mediated glucose uptake. nih.gov The mean metabolic clearance rate of glucose rose from 4.1 mg/(kg·min) to 5.4 mg/(kg·min). nih.gov This improvement in insulin sensitivity occurred without significant changes in the plasma levels of free fatty acids, glucose counterregulatory hormones, lipids, or C-peptide values during the clamps. nih.gov

Research in animal models provided further support. A study in diabetic rats demonstrated that daily administration of this compound for eight days significantly improved and nearly normalized decreased heart function associated with diabetic cardiomyopathy. nih.govthieme-connect.com In these animals, this compound treatment led to significantly lower serum concentrations of glucose, glycerol, cholesterol, triacylglycerol, phospholipids, and beta-hydroxybutyrate compared to untreated diabetic animals. nih.govthieme-connect.com

Mechanisms in Cardiovascular and Metabolic Contexts

The primary mechanism of action for this compound is the irreversible inhibition of carnitine palmitoyltransferase 1 (CPT1). chemicalbook.comtargetmol.comnih.gov CPT1 is an essential enzyme located on the outer mitochondrial membrane that facilitates the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix, where they undergo β-oxidation to produce ATP. chemicalbook.comnih.gov Once converted to its coenzyme A (CoA) ester, this compound binds irreversibly to the catalytic site of CPT1. chemicalbook.com This action blocks the formation of acylcarnitines, preventing long-chain fatty acids from entering the mitochondria. chemicalbook.com By inhibiting this rate-limiting step of fatty acid oxidation, this compound forces cells, including cardiomyocytes, to increase their reliance on glucose oxidation for energy production. nih.govportlandpress.comtaylorandfrancis.com This metabolic switch is considered more oxygen-efficient, which is theoretically advantageous in conditions like heart failure. researchgate.net

By inhibiting the oxidation of long-chain fatty acids in the liver, this compound also impacts related metabolic pathways. chemicalbook.com Fatty acid oxidation is a primary source of acetyl-CoA, which is a substrate for ketogenesis (the production of ketone bodies) and provides energy for gluconeogenesis (the synthesis of glucose from non-carbohydrate precursors). portlandpress.com Consequently, the inhibition of CPT1 by this compound leads to a reduction in both hepatic ketogenesis and gluconeogenesis. chemicalbook.com This effect contributes to the observed systemic hypoglycemia and hypoketonemia. chemicalbook.com Studies have shown that this compound can reduce hepatic glucose production in the context of non-insulin-dependent diabetes mellitus. portlandpress.com

The shift away from fatty acid oxidation has a reciprocal effect on glucose metabolism. nih.gov The oxidation of fatty acids normally produces high levels of acetyl-CoA and NADH, which are allosteric inhibitors of the pyruvate (B1213749) dehydrogenase complex (PDHC). PDHC is a key enzyme that catalyzes the conversion of pyruvate (the end product of glycolysis) to acetyl-CoA, committing glucose-derived carbons to oxidation in the citric acid cycle. khanacademy.org

By inhibiting fatty acid oxidation, this compound reduces the levels of these inhibitory products, leading to the disinhibition and activation of PDHC. nih.govnih.gov An acute dose of this compound was found to increase the activity of the active form of PDHC in the heart and liver of both lean and obese mice, thereby promoting glucose oxidation in these tissues. nih.gov However, in the same study, this compound had no effect on PDHC activity in quadriceps muscle, suggesting that the improvements in glucose tolerance seen with the drug may be driven by tissues other than skeletal muscle. nih.gov

In addition to its well-established role as a CPT1 inhibitor, this compound has also been identified as a direct agonist of the peroxisome proliferator-activated receptor-alpha (PPARα). chemicalbook.comphysiology.org PPARα is a nuclear receptor that acts as a key transcriptional regulator of genes involved in fatty acid catabolism. physiology.orgresearchgate.net

Studies have shown that this compound can activate PPARα, leading to the increased transcription of genes encoding enzymes for fatty acid oxidation. physiology.orgresearchgate.net This presents a seemingly paradoxical mechanism: while this compound directly inhibits the CPT1 enzyme, it also transcriptionally upregulates genes for the fatty acid oxidation pathway. researchgate.net This dual action suggests that this compound can be considered a transcriptional modulator. researchgate.net The PPARα agonism has been shown to be the mechanism behind the protective effects of this compound pretreatment in acute renal ischemia, where upregulation of PPARα-modulated genes was observed to be cytoprotective. physiology.org

Effects on Sarcoplasmic Reticulum Ca2+-ATPase Activity

This compound has been shown to influence the activity of sarcoplasmic reticulum (SR) Ca2+-ATPase, a key protein in cardiac muscle relaxation. In normotensive rats treated with this compound for five weeks, a notable increase in the Ca2+ uptake rates of left and right ventricular homogenates was observed, with increases of 38% and 13%, respectively. physiology.orgnih.gov This suggests a chamber-specific effect of the compound. physiology.orgnih.gov The increased transport rates were also evident in the presence of ryanodine. physiology.orgnih.gov

Further investigation revealed that the levels of the phosphorylated intermediate of the Ca2+ adenosinetriphosphatase (Ca2+-ATPase) were increased in the left ventricle of this compound-treated Wistar-Kyoto rats, an effect that was preventable by a medium-chain fatty acid diet. nih.gov In diabetic rats, this compound treatment was found to prevent the changes in sarcoplasmic reticulum Ca2+-pump ATPase activity. physiology.org Long-term administration of this compound in rats with pressure-overloaded hypertrophied hearts partially normalized the number of active Ca2+ pumps in the myocardium. ahajournals.orgnih.govuni.lucapes.gov.br In contrast to pressure-overloaded hearts, this compound increased Ca2+-stimulated SR ATPase activity and the rate of SR Ca2+ uptake. nih.gov

| Parameter | Observation | Animal Model | Reference |

|---|---|---|---|

| SR Ca2+ Uptake Rate (Left Ventricle) | Increased by 38% | Normotensive Rats | physiology.orgnih.gov |

| SR Ca2+ Uptake Rate (Right Ventricle) | Increased by 13% | Normotensive Rats | physiology.orgnih.gov |

| Active Ca2+ Pumps | Partially normalized | Pressure-Overloaded Rat Hearts | ahajournals.orgnih.govuni.lucapes.gov.br |

| SR Ca2+-pump ATPase Activity | Changes prevented | Diabetic Rats | physiology.org |

Impact on GLUT4 mRNA Expression

Research has indicated that this compound can modulate the expression of Glucose Transporter Type 4 (GLUT4) mRNA, a key regulator of glucose uptake in insulin-sensitive tissues. In a study involving transgenic mice, a single dose of this compound significantly reduced both GLUT4 and transgenic chloramphenicol (B1208) acetyltransferase (CAT) mRNA transcription in adipose tissue. diabetesjournals.org However, this effect was not observed in heart and skeletal muscle. diabetesjournals.org

The downregulation of GLUT4 transcription by this compound was found to be a cell-autonomous process, as similar effects were observed in 3T3-L1 adipocytes treated with the compound. diabetesjournals.org Treatment of these cells with this compound resulted in a fourfold downregulation of GLUT4 mRNA. diabetesjournals.org This effect was largely reversed by providing palmitoyl-L-carnitine, suggesting that the primary mechanism of this compound's action on GLUT4 expression is through the inhibition of acyl-carnitine formation. diabetesjournals.org

| Tissue/Cell Type | Effect of this compound on GLUT4 mRNA | Reference |

|---|---|---|

| Adipose Tissue (in vivo) | Significant reduction in transcription | diabetesjournals.org |

| Heart Muscle (in vivo) | No change in transcription | diabetesjournals.org |

| Skeletal Muscle (in vivo) | No change in transcription | diabetesjournals.org |

| 3T3-L1 Adipocytes (in vitro) | Fourfold downregulation | diabetesjournals.org |

Observed Effects in Preclinical Models of Cardiovascular and Metabolic Conditions

Heart Hypertrophy in Rats

Studies in rat models have demonstrated that this compound can induce cardiac hypertrophy. Long-term treatment with this compound in rats was shown to cause a harmonious growth of both the left and right ventricles in normal and pressure-overloaded hearts. nih.gov Specifically, in sham-operated rats, this compound stimulated a slight hypertrophic growth in both the right and left ventricles. ahajournals.orgnih.govuni.lucapes.gov.br A similar effect was observed in the right ventricles of rats with aortic constriction; however, hypertrophic growth was not seen in the overloaded left ventricles of these animals. ahajournals.orgnih.govuni.lucapes.gov.br The this compound-induced hypertrophy was partially or completely preventable by a medium-chain fatty acid diet in Wistar-Kyoto and spontaneously hypertensive rats, respectively. nih.gov

Improved Functional Recovery in Ischemic Rat Hearts

This compound has been shown to improve the functional recovery of isolated working rat hearts following a period of global ischemia, particularly when perfused with fatty acids. nih.govahajournals.org In hearts reperfused with palmitate, a high dose of this compound prevented the depression of function. nih.govahajournals.org This protective effect was associated with a decrease in oxygen consumption per unit of work and significantly higher levels of ATP and creatine-phosphate after reperfusion. nih.govahajournals.org The improved functional recovery is thought to be related to increased glucose utilization by the reperfused heart. nih.gov

| Condition | Effect of this compound | Proposed Mechanism | Reference |

|---|---|---|---|

| Ischemic Rat Hearts Perfused with Palmitate | Prevents depression of function during reperfusion | Increased glucose use, decreased oxygen consumption per unit work | nih.govahajournals.org |

Protective Action on Ischemia/Reperfusion Injury in Kidney